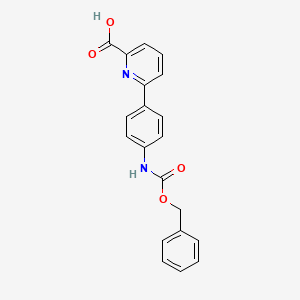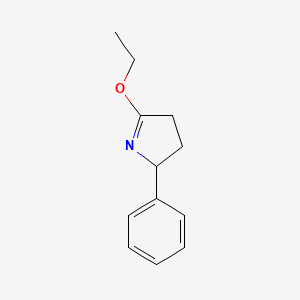
Bis(3-methylbenzyl)sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbenzyl)sulfide: is an organic compound characterized by the presence of two 3-methylbenzyl groups attached to a sulfur atom. This compound is part of the broader class of sulfides, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3-methylbenzyl)sulfide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium sulfide in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired sulfide compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may employ catalysts to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Bis(3-methylbenzyl)sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Varied products based on the nucleophile used
Scientific Research Applications
Chemistry: Bis(3-methylbenzyl)sulfide is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of lubricants, antioxidants, and other industrial products .
Mechanism of Action
The mechanism of action of bis(3-methylbenzyl)sulfide involves its interaction with biological molecules. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interfere with essential enzymatic processes within the microorganisms, further contributing to its antimicrobial effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound’s sulfur atom plays a crucial role in its biological activity .
Comparison with Similar Compounds
- Bis(4-methylbenzyl)sulfide
- Bis(2-methylbenzyl)sulfide
- Bis(3,5-dimethylbenzyl)sulfide
Comparison: Bis(3-methylbenzyl)sulfide is unique due to the specific positioning of the methyl group on the benzyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, bis(4-methylbenzyl)sulfide may exhibit different chemical properties and biological effects due to the different position of the methyl group .
Properties
IUPAC Name |
1-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMUOQOMXUABTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509968 |
Source


|
| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25033-32-3 |
Source


|
| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2-fluorophenyl)methyl]guanidine](/img/structure/B6307000.png)


